6,8-Dibromoimidazo[1,2-a]pyrazine
Overview
Description
6,8-Dibromoimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H3Br2N3. It is characterized by the presence of two bromine atoms at the 6th and 8th positions of the imidazo[1,2-a]pyrazine ring system. This compound is of significant interest due to its applications in various fields, including organic synthesis and materials science .
Scientific Research Applications
6,8-Dibromoimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Safety and Hazards
6,8-Dibromoimidazo[1,2-a]pyrazine is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing with plenty of water if it comes into contact with skin or eyes .
Mechanism of Action
Target of Action
6,8-Dibromoimidazo[1,2-a]pyrazine is a derivative of imidazopyrazine The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to exhibit uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties , which suggests it may act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP.
Biochemical Pathways
Given its theophylline-like properties , it may influence pathways involving cyclic AMP, such as the regulation of bronchial smooth muscle tone and cardiac muscle contractility
Result of Action
Given its reported uterine-relaxing, antibronchospastic, and cardiac-stimulating properties , it can be inferred that the compound may induce relaxation of smooth muscle cells in the uterus and bronchi, and stimulate cardiac muscle cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dibromoimidazo[1,2-a]pyrazine can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde in acetonitrile. The reaction mixture is stirred at 80°C for 10 hours. After completion, the solvent is removed, and the crude product is purified using silica gel column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloroimidazo[1,2-a]pyrazine
- 6,8-Difluoroimidazo[1,2-a]pyrazine
- 6,8-Diiodoimidazo[1,2-a]pyrazine
Uniqueness
6,8-Dibromoimidazo[1,2-a]pyrazine is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atoms provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCZZGIPIMJBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567145 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-22-9 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63744-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights about 6,8-dibromoimidazo[1,2-a]pyrazine were revealed through the research?
A1: The research primarily focused on utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy to analyze this compound and related compounds []. This technique provided valuable information about the compound's structure, particularly the arrangement of carbon atoms within the molecule. By analyzing the chemical shifts and coupling constants obtained from the 13C NMR data, researchers gained insights into the electronic environment surrounding each carbon atom. This information is crucial for understanding the reactivity of the molecule and predicting its behavior in chemical reactions.
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